![molecular formula C12H11ClO2 B2878796 [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol CAS No. 443289-37-0](/img/structure/B2878796.png)

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

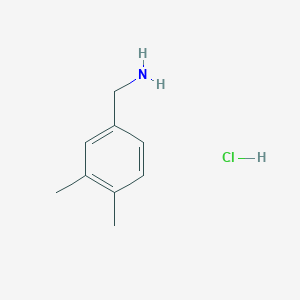

“[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 . It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular structure of “[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol” includes a furan ring attached to a methanol group and a 3-chloro-2-methylphenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis

“[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol” has a molecular weight of 222.67 and a molecular formula of C12H11ClO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This methodology highlights efficient yields, high selectivity, and the advantages of low catalyst loading and fast reaction times, demonstrating its utility in creating compounds that might have pharmaceutical relevance or material applications (B. Reddy et al., 2012).

Catalytic Transformations

The compound has been used as a substrate in the presence of phosphomolybdic acid, showcasing a highly efficient solid acid catalyst system for the synthesis of trans-4,5-disubstituted cyclopentenones. This process is noted for its good yields, high selectivity, and brief reaction time, which are beneficial for synthesizing cyclopentenone derivatives that could be integral to various synthetic organic chemistry applications (B. Reddy et al., 2012).

Novel Cyclization Reactions

Additionally, it has been involved in InCl3-promoted novel Prins cyclization reactions for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This synthesis path offers a novel series of cis-fused trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives, marking the first report of such synthesis via Prins cyclization. The products obtained could have implications in the development of new materials or bioactive molecules (B. Reddy et al., 2012).

Enantioselective Transformations

Research also encompasses enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, including 5-substituted derivatives. These transformations, facilitated by an iridium-catalyzed transfer hydrogenation, yield optically enriched products. Such enantioselective processes are crucial for the synthesis of compounds that may find use in pharmaceuticals, demonstrating the importance of chiral molecules in drug development and synthesis (Benjamin Bechem et al., 2010).

Photochemical Applications

The compound has been explored in photochemical preparations, such as the synthesis of 2-Dimethylaminophenylfurans, illustrating its versatility in creating compounds that might be useful in the development of new organic photovoltaic materials or light-responsive compounds (B. Guizzardi et al., 2000).

Propriétés

IUPAC Name |

[5-(3-chloro-2-methylphenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXQZNFEJIIPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)

![3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2878719.png)

![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)

![3-(2-Methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2878732.png)